molecular formula C12H17NO2 B14847347 3-Hydroxy-5-isopropyl-N,N-dimethylbenzamide

3-Hydroxy-5-isopropyl-N,N-dimethylbenzamide

Katalognummer: B14847347
Molekulargewicht: 207.27 g/mol
InChI-Schlüssel: ILOYZSORTKMQBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydroxy-5-isopropyl-N,N-dimethylbenzamide is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.271 g/mol . This compound is characterized by the presence of a hydroxyl group, an isopropyl group, and a dimethylbenzamide moiety. It is a solid at room temperature and has various applications in scientific research and industry.

Vorbereitungsmethoden

The synthesis of 3-Hydroxy-5-isopropyl-N,N-dimethylbenzamide can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxybenzoic acid with isopropylamine and dimethylamine under specific reaction conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

3-Hydroxy-5-isopropyl-N,N-dimethylbenzamide undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

3-Hydroxy-5-isopropyl-N,N-dimethylbenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Hydroxy-5-isopropyl-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and the amide moiety play crucial roles in its binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

3-Hydroxy-5-isopropyl-N,N-dimethylbenzamide can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features of this compound and their impact on its properties and applications.

Eigenschaften

Molekularformel

C12H17NO2

Molekulargewicht

207.27 g/mol

IUPAC-Name

3-hydroxy-N,N-dimethyl-5-propan-2-ylbenzamide

InChI

InChI=1S/C12H17NO2/c1-8(2)9-5-10(7-11(14)6-9)12(15)13(3)4/h5-8,14H,1-4H3

InChI-Schlüssel

ILOYZSORTKMQBG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC(=CC(=C1)O)C(=O)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.